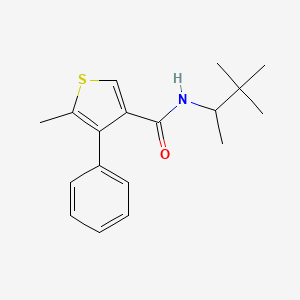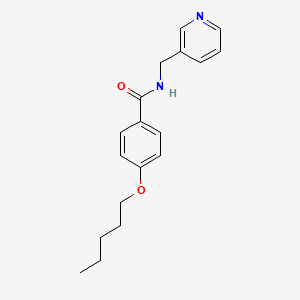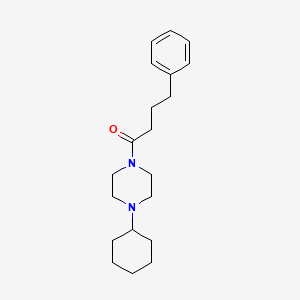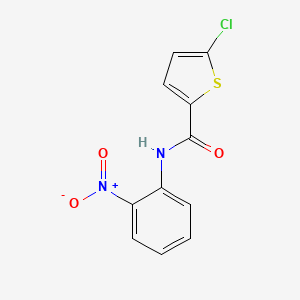
5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide
描述
5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been extensively studied in scientific research due to its ability to cause Parkinson's disease-like symptoms in humans and animals. MPTP was first discovered in the 1980s when a group of drug users in California developed Parkinson's disease after using a contaminated batch of a synthetic opioid. Since then, MPTP has been widely used as a tool to study the mechanisms underlying Parkinson's disease and to develop new treatments for the condition.
作用机制
5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide is converted into MPP+ by the enzyme MAO-B in the brain. MPP+ is taken up by dopamine neurons via the dopamine transporter and causes their degeneration by inhibiting mitochondrial complex I, leading to oxidative stress and cell death. The degeneration of dopaminergic neurons in the substantia nigra pars compacta leads to a decrease in dopamine levels in the striatum, causing the motor symptoms of Parkinson's disease.
Biochemical and physiological effects:
5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide causes a range of biochemical and physiological effects in animals and humans. In animals, 5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide causes a selective degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to a decrease in dopamine levels in the striatum and Parkinson's disease-like symptoms. In humans, 5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide causes a similar pattern of degeneration of dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. 5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide has also been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction in animals and humans.
实验室实验的优点和局限性
5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it reliably induces Parkinson's disease-like symptoms in animals and humans, making it a valuable tool for studying the mechanisms underlying the condition. Another advantage is that 5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide can be used to test the efficacy of new treatments for Parkinson's disease in animals and humans. However, there are also several limitations to using 5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide in lab experiments. One limitation is that 5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide-induced Parkinson's disease may not fully replicate the human condition, as it does not involve the genetic and environmental factors that contribute to the development of the disease. Another limitation is that 5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide may have off-target effects that could confound the interpretation of experimental results.
未来方向
There are several future directions for research on 5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide and Parkinson's disease. One direction is to develop new treatments for the condition that target the molecular and cellular mechanisms underlying 5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide-induced Parkinson's disease. Another direction is to study the genetic and environmental factors that contribute to the development of Parkinson's disease in humans, in order to better understand the condition and develop more effective treatments. Finally, there is a need to develop better animal models of Parkinson's disease that more closely replicate the human condition, in order to improve the translation of experimental findings to the clinic.
科学研究应用
5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide has been extensively used in scientific research to study the mechanisms underlying Parkinson's disease. 5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopamine neurons and causes their degeneration, leading to Parkinson's disease-like symptoms. By studying the effects of 5-methyl-4-phenyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide on animals and humans, researchers have been able to identify the key molecular and cellular mechanisms underlying Parkinson's disease and to develop new treatments for the condition.
属性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-5-methyl-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-12-16(14-9-7-6-8-10-14)15(11-21-12)17(20)19-13(2)18(3,4)5/h6-11,13H,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUKRKCDLZPLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC(C)C(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B4182238.png)
![1-(methylsulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4182243.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4182251.png)
![N-(2-furylmethyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182259.png)
![methyl 5-(aminocarbonyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4182267.png)

![3-ethoxy-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4182313.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4182314.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182322.png)

